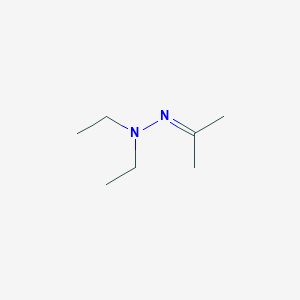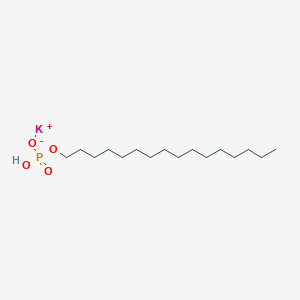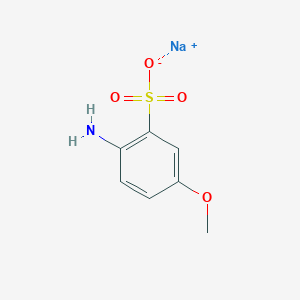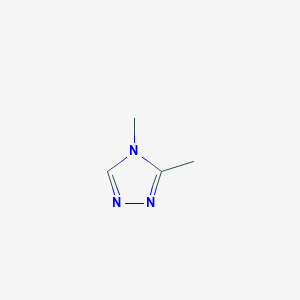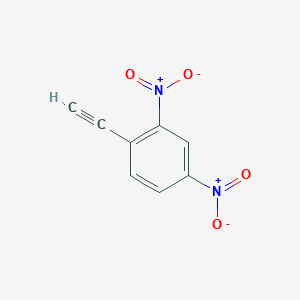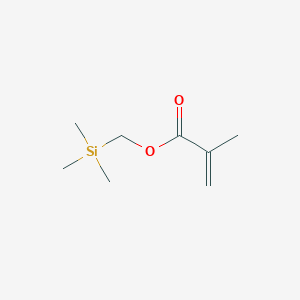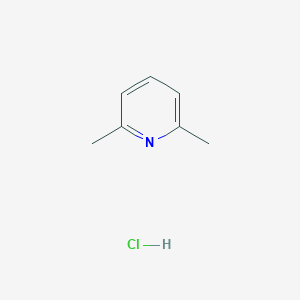![molecular formula C46H82O13 B099087 [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate CAS No. 19544-39-9](/img/structure/B99087.png)
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate, also known as HDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HDPH is a member of the class of compounds known as phospholipids, which are essential components of cell membranes and play important roles in cellular signaling and metabolism. In
Wissenschaftliche Forschungsanwendungen
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the structure and function of cell membranes. [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been shown to be a useful probe for studying the lateral organization of lipids in membranes, as well as the dynamics of membrane-associated proteins. Additionally, [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been used as a model system for studying the interactions between lipids and proteins, which are critical for many biological processes.
Wirkmechanismus
The mechanism of action of [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate is not fully understood, but it is believed to involve the interaction of the hexanoyloxy groups with the hydrophobic regions of cell membranes. This interaction leads to changes in the lateral organization of lipids in the membrane, which can affect the function of membrane-associated proteins.
Biochemical and Physiological Effects:
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain ion channels in cell membranes, which can affect the electrical properties of cells. Additionally, [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been shown to affect the activity of enzymes involved in lipid metabolism, which can have downstream effects on cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate in lab experiments is that it is a relatively simple and straightforward probe to use. Additionally, [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate has been extensively characterized in terms of its chemical and physical properties, which makes it easier to interpret experimental results. However, one limitation of using [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate is that it can be difficult to interpret the results of experiments due to its complex interactions with cell membranes and membrane-associated proteins.
Zukünftige Richtungen
There are a number of future directions for research on [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate. One area of interest is the development of new probes based on the [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate scaffold, which could be used to study different aspects of cell membrane structure and function. Additionally, there is interest in exploring the potential therapeutic applications of [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate, particularly in the area of lipid metabolism disorders. Finally, there is ongoing research aimed at developing new methods for synthesizing [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate and related compounds, which could lead to improved understanding of their properties and applications.
Synthesemethoden
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate can be synthesized by a multistep process involving the reaction of several chemical precursors. The first step involves the reaction of 3-hexanoyloxy-2-propyl bromide with 3-hydroxy-2-hexanoyloxypropyl bromide to form a di-bromo intermediate. This intermediate is then reacted with 2,2-bis(hexanoyloxymethyl)propane-1,3-diol to form a tri-bromo intermediate. The final step involves the reaction of the tri-bromo intermediate with hexanoic acid to form [3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate.
Eigenschaften
CAS-Nummer |
19544-39-9 |
|---|---|
Produktname |
[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate |
Molekularformel |
C46H82O13 |
Molekulargewicht |
843.1 g/mol |
IUPAC-Name |
[3-hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate |
InChI |
InChI=1S/C46H82O13/c1-7-13-19-25-39(47)54-33-45(34-55-40(48)26-20-14-8-2,35-56-41(49)27-21-15-9-3)31-53-32-46(36-57-42(50)28-22-16-10-4,37-58-43(51)29-23-17-11-5)38-59-44(52)30-24-18-12-6/h7-38H2,1-6H3 |
InChI-Schlüssel |
HIRFPTUCYGBVBE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCC(COCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)OCC(COCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



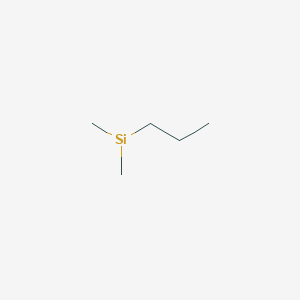
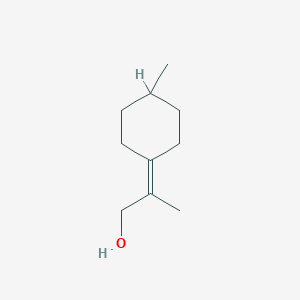

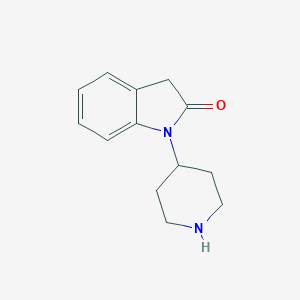
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
